molecular formula C7H8 B1429347 Methylbenzene-13C7 CAS No. 287399-36-4

Methylbenzene-13C7

Cat. No. B1429347
M. Wt: 99.087 g/mol
InChI Key: YXFVVABEGXRONW-BNUYUSEDSA-N
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Description

Methylbenzene-13C7, also known as Toluene-13C7, is a compound with the molecular formula C7H8 . It has a molecular weight of 99.087 g/mol . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Methylbenzene-13C7 can be represented by the isomeric SMILES string [13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 . This indicates that the compound consists of a benzene ring (represented by the 1=[13CH][13CH]=[13CH][13CH]=[13CH]1 part of the string) with a methyl group ([13CH3]) attached to it .


Chemical Reactions Analysis

Methylbenzene-13C7, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The exact reactions that Methylbenzene-13C7 can participate in and the conditions under which these reactions occur would depend on various factors and are not detailed in the search results.


Physical And Chemical Properties Analysis

Methylbenzene-13C7 has a molecular weight of 99.087 g/mol . It has a complexity of 42 and contains 7 heavy atoms . The compound does not have any hydrogen bond donors or acceptors, and it does not have any rotatable bonds . The exact mass and monoisotopic mass of the compound are both 99.08608410 g/mol .

Scientific Research Applications

Methanol-to-Olefins (MTO) Catalysis

Methylbenzene-13C7 plays a significant role in the methanol-to-olefins (MTO) catalytic process, a critical pathway for synthesizing light olefins like ethylene and propylene from methanol. Studies have shown that co-reacting methylbenzenes with methanol-13C can lead to higher yields of olefins, indicating the potential of methylbenzene-13C7 to improve the efficiency and selectivity of MTO catalysis. The presence of methylbenzene-13C7 facilitates detailed mechanistic studies, allowing researchers to trace the conversion pathways and intermediates formed during the reaction, thereby enhancing the understanding of the hydrocarbon pool mechanism within the catalytic process (Sassi et al., 2002).

Reaction Mechanism Elucidation

Isotopic labeling with methylbenzene-13C7 is a powerful tool for elucidating reaction mechanisms in complex catalytic systems. By incorporating 13C-labeled methylbenzene, researchers can track the fate of carbon atoms through the reaction, providing insights into the formation and conversion of intermediates. This method has been particularly useful in studying the selectivity and reactivity of different methylbenzene intermediates in MTO reactions, highlighting the influence of methyl substitution on product distribution and the role of zeolite catalysts in shaping selectivity (Hereijgers et al., 2009).

Environmental Monitoring and Remediation

In environmental science, methylbenzene-13C7 can be used to study the degradation pathways of aromatic hydrocarbons in contaminated sites. By tracing the 13C label, researchers can identify specific biodegradation processes and metabolites formed during the remediation of sites contaminated with hydrocarbons. This application is vital for assessing the effectiveness of bioremediation strategies and understanding the fate of pollutants in the environment (Griebler et al., 2004).

Material Science and Catalysis

Methylbenzene-13C7 is also utilized in material science and catalysis research, particularly in studying the interactions between organic molecules and catalyst surfaces. The 13C label provides a non-invasive means to observe how methylbenzene interacts with various catalysts, aiding in the development of new materials with enhanced catalytic properties or selectivity for specific reactions. This research can lead to the innovation of more efficient and sustainable chemical processes (Yanting et al., 2016).

Safety And Hazards

Methylbenzene-13C7 is classified as a dangerous substance . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, and drowsiness or dizziness . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Relevant Papers

One relevant paper titled “Theoretical Insights on Methylbenzene Side‐Chain Growth in ZSM-5 Zeolites for Methanol-to-Olefin Conversion” was found . This paper provides theoretical insights on the side-chain growth of methylbenzene molecules in ZSM-5 zeolites for methanol-to-olefin conversion .

properties

IUPAC Name

(113C)methyl(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-BNUYUSEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746144
Record name 1-(~13~C)Methyl(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.087 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylbenzene-13C7

CAS RN

287399-36-4
Record name 1-(~13~C)Methyl(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-36-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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